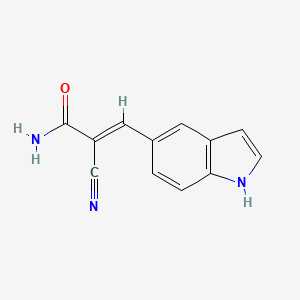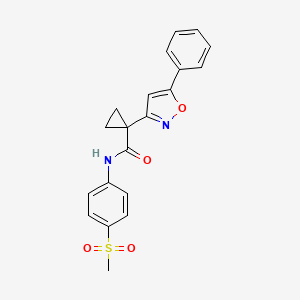
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of isoxazole, a type of heterocyclic aromatic organic compound . Isoxazoles have a five-membered ring that consists of three carbon atoms and two heteroatoms, one of which is an oxygen atom, and the other is a nitrogen atom .
Molecular Structure Analysis
Isoxazoles have a five-membered ring structure with an oxygen atom and a nitrogen atom. This structure can allow for a variety of substitutions at different positions on the ring, leading to a wide range of potential derivatives .Chemical Reactions Analysis
The chemical reactions of isoxazoles can vary widely depending on the specific substitutions present on the ring. Some isoxazoles can undergo reactions such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Isoxazoles, in general, are stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach facilitates the production of metabolites in quantities sufficient for structural characterization by nuclear magnetic resonance spectroscopy, which is critical for understanding the drug's metabolism in preclinical species (Zmijewski et al., 2006).
Molecular Docking and Bioassay Studies Molecular docking and bioassay studies have highlighted the potential of certain tetrazole and nitrate compounds as inhibitors, despite their lack of inhibition potency for cyclooxygenase enzymes. These studies utilize X-ray crystallography to determine molecular structure and assess interactions within the active site of enzymes, providing insights into the compound's pharmacological potential without direct application as a drug (Al-Hourani et al., 2020).
Chemical Synthesis and Optimization Research into the synthesis of complex molecules involving the compound showcases the optimization of reaction conditions to achieve high yields and purity, indicating its utility in developing efficient synthetic routes for industrial applications (Cheng-ron, 2015).
Antimicrobial Activity of Isoxazole-Based Heterocycles The synthesis and evaluation of isoxazole-based heterocycles incorporating the sulfamoyl moiety demonstrate promising antimicrobial activity. This area of research explores the compound's potential as a basis for developing new antimicrobial agents, highlighting its role in addressing resistance issues (Darwish et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYNHLGJJCWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
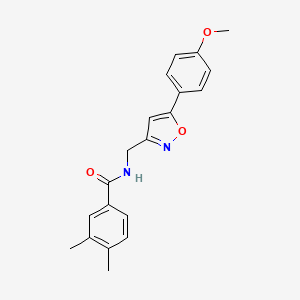
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
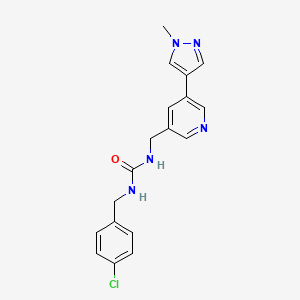
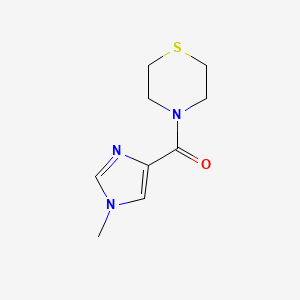
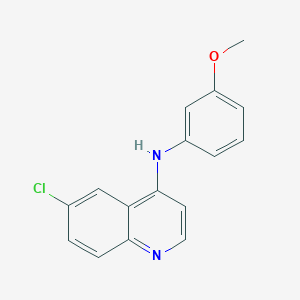
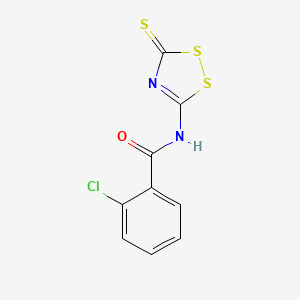
![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
